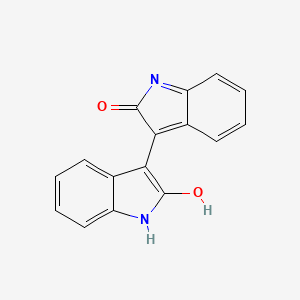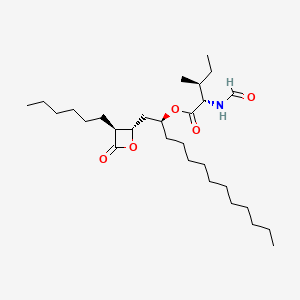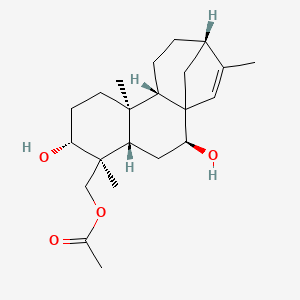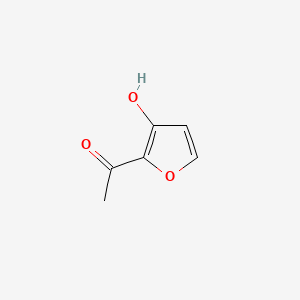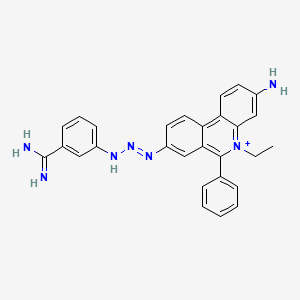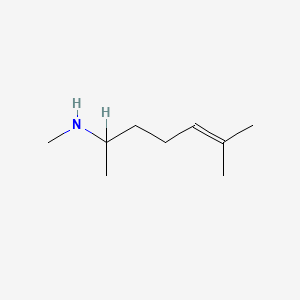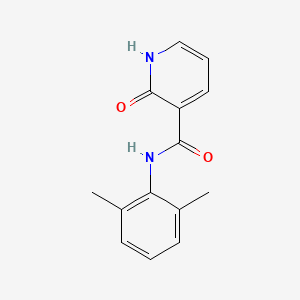
フェグリマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces sp. DSM 11171. It is a 13-mer peptide known for its potent anti-HIV and antimicrobial properties. The compound includes highly racemizable 3,5-dihydroxyphenylglycines, which contribute to its biological activity .
科学的研究の応用
Feglymycin has several scientific research applications, including:
Chemistry: Feglymycin serves as a model compound for studying peptide synthesis and the incorporation of non-proteinogenic amino acids.
作用機序
Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is essential for bacterial cell wall formation . It also acts as a gp120/CD4 binder, interacting with the heavily glycosylated viral envelope protein gp120, thereby inhibiting HIV entry into CD4+ T cells via CCR5 and/or CXCR4 chemokine receptors .
Similar Compounds:
Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.
Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.
Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.
Safety and Hazards
将来の方向性
The total synthesis of Feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation will enable the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids . This research will undoubtedly pave the way for the synthesis and analog preparation of Feglymycin and other biologically active oligopeptides .
生化学分析
Biochemical Properties
Feglymycin interacts with various biomolecules in its role as an antibiotic and antiviral agent . It inhibits HIV replication in the lower mM range and also inhibits HIV cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . Feglymycin potently interacts with the viral envelope protein gp120 . An alanine-scan analysis of feglymycin revealed that L-aspartic acid at position 13 plays an important role in its anti-HIV activity .
Cellular Effects
Feglymycin has significant effects on various types of cells and cellular processes. It inhibits HIV replication and cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . It also inhibits the DC-SIGN-mediated viral transfer to CD4+ T cells .
Molecular Mechanism
Feglymycin exerts its effects at the molecular level through various mechanisms. It interacts with the viral envelope protein gp120, acting as a gp120/CD4 binding inhibitor . This interaction is crucial for its anti-HIV activity. In vitro generated FGM-resistant HIV-1 IIIB virus showed two unique mutations in gp120 at positions I153L and K457I .
Temporal Effects in Laboratory Settings
It is known that temperature fluctuations can significantly affect lab test results , which could potentially impact the observed effects of Feglymycin.
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
It is known that the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg) has been intensively investigated .
Subcellular Localization
It is known that the subcellular localization of proteins provides the physiological context for their function .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin involves a linear/convergent hybrid approach using micro-flow amide bond formation. This method enables the elongation of peptide chains containing highly racemizable amino acids, which was previously considered challenging . The synthesis begins with the preparation of short peptides (less than 10 amino acids) using a linear strategy, followed by coupling these short peptides in a convergent manner to form the target oligopeptide .
Industrial Production Methods: Industrial production of feglymycin is not widely documented, but the synthetic approach developed by researchers at Tokyo Institute of Technology provides a practical method for preparing biologically active oligopeptides containing highly racemizable amino acids .
化学反応の分析
Types of Reactions: Feglymycin undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups in the 3,5-dihydroxyphenylglycine residues makes feglymycin susceptible to oxidation reactions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues within the peptide chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can result in the formation of amines or alcohols.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKBRUTBCTBKE-OVYRLPCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H97N13O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

